(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
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Overview
Description
The compound (2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the tert-butylphenoxy group: This step involves the nucleophilic substitution of a halogenated pyrido[1,2-a]pyrimidine derivative with 4-tert-butylphenol.
Formation of the enenitrile moiety: This can be achieved through a Knoevenagel condensation reaction between the pyrido[1,2-a]pyrimidine derivative and a suitable nitrile precursor.
Attachment of the piperidine-1-carbonyl group: This step involves the acylation of the enenitrile intermediate with piperidine-1-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The phenoxy and piperidine groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential therapeutic applications due to its biological activity. It can be used as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, (2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile can be used in the development of new materials with unique properties. Its structure allows for the design of materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile: can be compared with other pyrido[1,2-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of (2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(E)-piperidine-1-carbonyl]prop-2-enenitrile lies in its specific substituents, which confer distinct chemical and biological properties. The tert-butylphenoxy group, for example, can enhance the compound’s stability and lipophilicity, while the piperidine-1-carbonyl group can improve its binding affinity to molecular targets.
Properties
Molecular Formula |
C28H30N4O3 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C28H30N4O3/c1-19-9-8-16-32-24(19)30-25(35-22-12-10-21(11-13-22)28(2,3)4)23(27(32)34)17-20(18-29)26(33)31-14-6-5-7-15-31/h8-13,16-17H,5-7,14-15H2,1-4H3/b20-17+ |
InChI Key |
DPKPQMHMHNEWSP-LVZFUZTISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N3CCCCC3)OC4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N3CCCCC3)OC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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